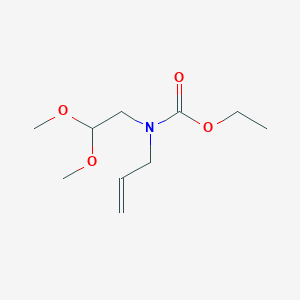

Ethyl allyl(2,2-dimethoxyethyl)carbamate

Descripción general

Descripción

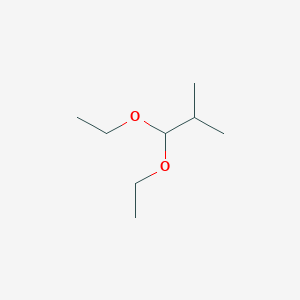

“Ethyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C10H19NO4 . Its average mass is 217.262 Da and its monoisotopic mass is 217.131409 Da .

Synthesis Analysis

The synthesis of “this compound” involves heating the compound with formic acid . The reaction conditions include refluxing for 0.5 hours . The product is then extracted several times with dichloromethane (DCM), and the organic phase is washed with sodium bicarbonate solution, dried, and evaporated .

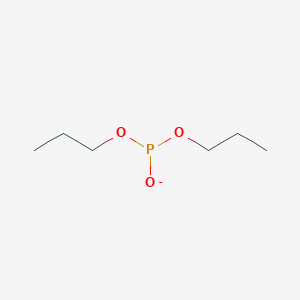

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Aplicaciones Científicas De Investigación

Chemical Modification and Applications in Materials Science

Ethyl allyl(2,2-dimethoxyethyl)carbamate (EADEC) is an example of a carbamate compound, which are esters derived from carbamic acid. Carbamates, including EADEC, have been investigated for various scientific applications, including material science and chemical synthesis. The interactions of ionic liquids with polysaccharides highlight the potential of carbamates in modifying cellulose, a key biopolymer. This modification process involves the use of carbamates as reaction media for cellulose modification, leading to the production of cellulose esters and carbanilates under mild conditions. Such modifications are crucial for developing new materials with improved properties, such as enhanced mechanical strength or altered chemical reactivity (Heinze et al., 2008).

Catalysis and Chemical Synthesis

Carbamates also play a significant role in catalysis and synthetic chemistry. The synthesis of N-substituted carbamates through non-phosgene routes has gained attention for its environmental benefits. These methods utilize various carbonyl reagents, including carbon dioxide, offering a greener alternative for carbamate synthesis. Alkyl carbamates, due to their low toxicity and high reactivity, have become the preferred choice for industrial applications. This research underscores the importance of carbamates in developing sustainable chemical processes (Shang Jianpen, 2014).

Environmental and Health Considerations

While the specific applications of EADEC were not directly mentioned in the literature, the broader category of carbamates, including ethyl carbamate, has been extensively studied. Ethyl carbamate is known for its presence in fermented foods and alcoholic beverages, where it poses health risks due to its carcinogenic properties. Research efforts have focused on understanding the formation mechanisms of ethyl carbamate and developing strategies to minimize its levels in food and drink products. This work is crucial for ensuring the safety and health of consumers (Weber & Sharypov, 2009).

Propiedades

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXBYMPVICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128740-02-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

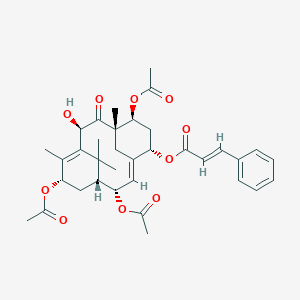

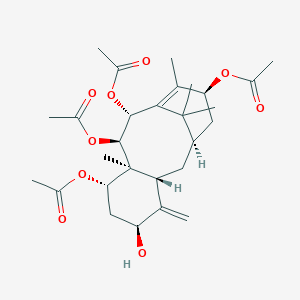

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)